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molecular formula C6H3F3O2S B8497964 2,4,5-Trifluorobenzenesulfinic acid

2,4,5-Trifluorobenzenesulfinic acid

Cat. No. B8497964
M. Wt: 196.15 g/mol
InChI Key: KBCRAPFNQWNZPS-UHFFFAOYSA-N
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Patent
US08754226B2

Procedure details

To a solution of 2,4,5-trifluorobenzenesulfinic acid (34 g, 173 mmol), in DMF (200 mL), was added iodomethane (21.6 mL, 347 mmol), and N-ethyl-N-isopropylpropan-2-amine (60.5 mL, 347 mmol). The reaction mixture was stirred overnight at ambient temperature. The reaction was concentrated and partitioned between water and ethyl acetate and extracted with CH2Cl2. The combined organic layers were concentrated and purified over silica gel (15-100% EtOAc in hexanes) to afford 1,2,4-trifluoro-5-(methylsulfonyl)benzene (25.8 g, 123 mmol, 71% yield) as yellow solid.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
60.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[S:10]([OH:12])=[O:11].IC.[CH2:15](N(C(C)C)C(C)C)C>CN(C=O)C>[F:9][C:5]1[CH:4]=[C:3]([S:10]([CH3:15])(=[O:12])=[O:11])[C:2]([F:1])=[CH:7][C:6]=1[F:8]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)S(=O)O
Name
Quantity
21.6 mL
Type
reactant
Smiles
IC
Name
Quantity
60.5 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
purified over silica gel (15-100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)S(=O)(=O)C)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 123 mmol
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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